![molecular formula C7H9ClN2 B1351083 N-[(2-Chloropyridin-4-yl)methyl]-N-methylamin CAS No. 748187-76-0](/img/structure/B1351083.png)

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

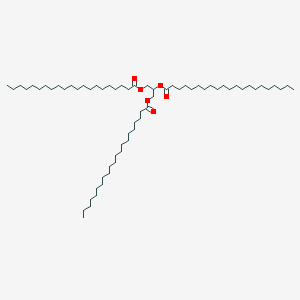

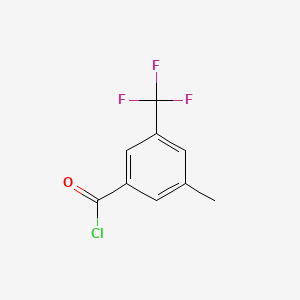

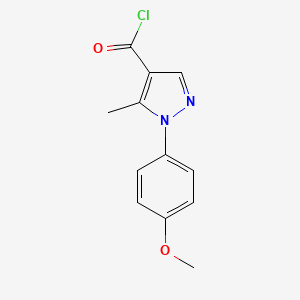

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Verbindungen

Diese Verbindung kann bei der Synthese neuer Verbindungen verwendet werden. Beispielsweise wurde sie bei der Herstellung von Organoschwefelverbindungen verwendet . Diese Verbindungen haben in verschiedenen Anwendungen eine gute Wirksamkeit gezeigt .

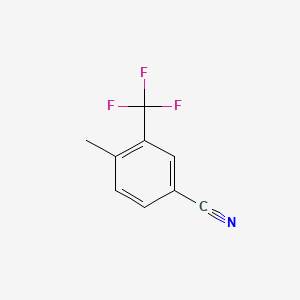

Entwicklung von Insektiziden

“N-[(2-Chloropyridin-4-yl)methyl]-N-methylamin” wurde bei der Entwicklung neuer Insektizide eingesetzt . Insbesondere wurde es bei der Synthese von Anthranilsäurediamiden verwendet, die eine hohe Aktivität gegen Insekten gezeigt haben .

Pflanzenschutz

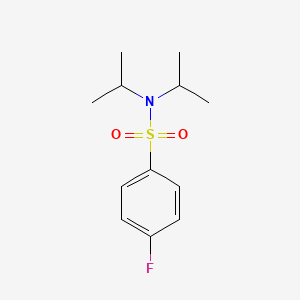

Im Bereich des Pflanzenschutzes wurde diese Verbindung bei der Synthese von Sulfilimin- und Sulfoximin-basierten Insektiziden eingesetzt . Diese Insektizide haben eine hohe Wirksamkeit gezeigt und werden für den Einsatz im Pflanzenschutz in Betracht gezogen .

Anti-Fibrose-Aktivität

Forschungen haben gezeigt, dass Verbindungen, die mit “this compound” synthetisiert wurden, eine bessere Anti-Fibrose-Aktivität gezeigt haben als einige bestehende Behandlungen . Dies deutet auf mögliche Anwendungen bei der Behandlung fibrotischer Erkrankungen hin .

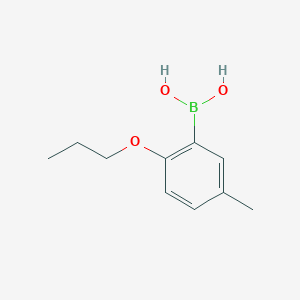

Entwicklung von Bioisosteren

Die Verbindung wurde bei der Entwicklung von Bioisosteren eingesetzt . Bioisostere sind Verbindungen, die ähnliche physikalische oder chemische Eigenschaften haben und zur Verbesserung der Absorptions-, Verteilungs-, Metabolismus- und Exkretionseigenschaften (ADME) von Arzneimitteln eingesetzt werden können .

Chemische Forschung

“this compound” wird in der chemischen Forschung eingesetzt, insbesondere bei der Untersuchung von Heterocyclen . Heterocyclen sind eine Klasse organischer Verbindungen, die eine Ringstruktur enthalten, die aus mindestens zwei verschiedenen Elementen besteht .

Wirkmechanismus

Target of Action

The primary target of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as 4-Pyridinemethanamine,2-chloro-N-methyl-, is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis.

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition prevents the normal crosslinking of collagen and elastin, thereby affecting the structural integrity of the extracellular matrix.

Biochemical Pathways

The inhibition of LOXL2 disrupts the normal functioning of the extracellular matrix (ECM) . The ECM is a complex network of proteins and polysaccharides, providing structural and biochemical support to surrounding cells. By inhibiting LOXL2, the crosslinking of collagen and elastin is affected, leading to alterations in the ECM’s structure and function .

Result of Action

The inhibition of LOXL2 by N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can lead to changes in the structure and function of the ECM. This could potentially influence various biological processes, including cell adhesion, cell migration, and tissue remodeling. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is used .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with LOXL2. Additionally, the cellular environment, including the type of cells and the state of the ECM, can also influence the compound’s efficacy .

Biochemische Analyse

Biochemical Properties

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), leading to changes in receptor activity and downstream signaling pathways . Additionally, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can act as a substrate or inhibitor for specific enzymes, affecting their catalytic activity and overall biochemical processes.

Cellular Effects

The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine has been shown to affect the expression of genes involved in neurotransmission, leading to alterations in neuronal activity and communication . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes and pathways, resulting in changes in energy production and utilization.

Molecular Mechanism

At the molecular level, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as receptors and enzymes. For instance, this compound can bind to nicotinic acetylcholine receptors, leading to receptor activation or inhibition and subsequent changes in cellular signaling . Additionally, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can modulate enzyme activity by acting as an inhibitor or activator, thereby influencing biochemical reactions and metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can change over time in laboratory settings. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can exhibit toxic or adverse effects, including changes in behavior, organ function, and metabolic processes . It is essential to determine the appropriate dosage to minimize potential risks and maximize the compound’s benefits.

Metabolic Pathways

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and biochemical reactions . For example, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can act as a substrate for certain enzymes, leading to the production of specific metabolites and changes in overall metabolic processes.

Transport and Distribution

The transport and distribution of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . Additionally, the distribution of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can affect its overall effectiveness and potential side effects.

Subcellular Localization

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine’s subcellular localization plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can influence its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

1-(2-chloropyridin-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBLXLUVASMQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383180 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748187-76-0 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)